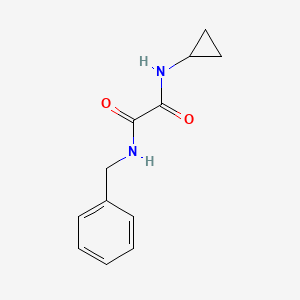

N-benzyl-N'-cyclopropylethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

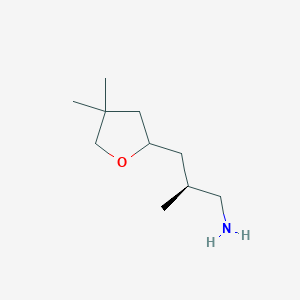

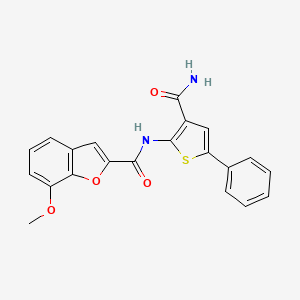

N-benzyl-N'-cyclopropylethanediamide is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.256. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cyclopropyl Rings in Drug Molecules

The cyclopropyl ring, a common structural motif in N-benzyl-N'-cyclopropylethanediamide, is increasingly used in drug development for its unique properties, such as enhancing drug potency and reducing off-target effects. These characteristics are attributed to the ring's coplanarity, short and strong C-C bonds, and enhanced π-character, making cyclopropyl-containing compounds valuable in preclinical and clinical stages of drug development (Talele, 2016).

Direct N-cyclopropylation of Cyclic Amides and Azoles

A novel method for the direct N-cyclopropylation of cyclic amides and azoles has been developed, using a cyclopropylbismuth reagent. This method addresses the need for efficient strategies to incorporate the cyclopropyl group into nitrogenated compounds, which are crucial in pharmaceutical chemistry. The application of this technique enables the synthesis of N-cyclopropyl indoles, benzimidazoles, pyrroles, and pyrazoles, expanding the toolkit for creating structurally diverse medicinal compounds (Gagnon et al., 2007).

Benzimidazoles Synthesis and Biological Activity

Benzimidazoles, synthesized from reactions involving cyclopropyl-containing compounds, are highlighted for their significant biological activities, including antimicrobial, antiviral, anticancer, and analgesic effects. These derivatives play a crucial role as therapeutic agents, illustrating the importance of cyclopropyl rings in enhancing the efficacy and range of pharmacological activities of benzimidazole compounds (Salahuddin, Shaharyar, & Mazumder, 2017).

Innovative Chemical Synthesis Techniques

The research on cyclopropyl-containing compounds extends into innovative synthesis techniques, such as the direct synthesis of cyclopropanes from gem-dialkyl groups through double C-H activation. This represents a significant advancement in organic synthesis, offering a simpler and more efficient pathway to synthesize cyclopropane derivatives, which are essential in various chemical and pharmaceutical applications (Clemenceau et al., 2020).

Safety and Hazards

While specific safety data for “N-benzyl-N’-cyclopropylethanediamide” is not available, similar compounds, such as N’-Benzyl-N,N-dimethylethylenediamine, are known to cause severe skin burns and eye damage . Therefore, it is advisable to handle “N-benzyl-N’-cyclopropylethanediamide” with care, using appropriate personal protective equipment.

Zukünftige Richtungen

The future directions for the study of “N-benzyl-N’-cyclopropylethanediamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, a recent paper discusses the transamidation of unactivated amides, which could be relevant for the synthesis of compounds like "N-benzyl-N’-cyclopropylethanediamide" .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit certain enzymes

Mode of Action

It is likely that the compound interacts with its targets by binding to them, thereby inhibiting their function . The specifics of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

Similar compounds have been found to affect certain biochemical pathways . The downstream effects of these interactions are complex and depend on the specific targets and the biological context.

Result of Action

Similar compounds have been found to cause certain effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

N-benzyl-N'-cyclopropyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-11(12(16)14-10-6-7-10)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQCAQBZWBWNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B2751472.png)

![3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B2751474.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2751476.png)

![[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2751478.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2751481.png)